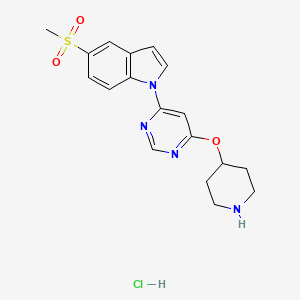
4-Bromo-6-methoxy-1,5-naphthyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-methoxy-1,5-naphthyridine-3-carbonitrile is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom, a methoxy group, and a cyano group attached to a naphthyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxy-1,5-naphthyridine-3-carbonitrile typically involves multiple steps, starting with the construction of the naphthyridine core One common approach is the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-6-methoxy-1,5-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides, along with suitable catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Alkylated or arylated derivatives of the compound.
Applications De Recherche Scientifique
4-Bromo-6-methoxy-1,5-naphthyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique properties make it useful in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which 4-Bromo-6-methoxy-1,5-naphthyridine-3-carbonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylate: Similar structure but with a carboxylate group instead of a cyano group.
4-Bromo-6-methoxy-1,5-naphthyridine: Similar structure but without the cyano group.
Uniqueness: 4-Bromo-6-methoxy-1,5-naphthyridine-3-carbonitrile is unique due to the presence of the cyano group, which imparts different chemical reactivity and potential biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Propriétés
Formule moléculaire |
C10H6BrN3O |
|---|---|
Poids moléculaire |
264.08 g/mol |
Nom IUPAC |
4-bromo-6-methoxy-1,5-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C10H6BrN3O/c1-15-8-3-2-7-10(14-8)9(11)6(4-12)5-13-7/h2-3,5H,1H3 |
Clé InChI |
KDXRGJIEUAHOBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C(=CN=C2C=C1)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B15364199.png)










![5-([1,1'-Biphenyl]-4-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B15364255.png)
